![molecular formula C12H7ClF2O4 B6312830 Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate CAS No. 941867-82-9](/img/structure/B6312830.png)
Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Anticorrosive Properties
Ethyl polyfluoro-4-hydroxy-2-oxo-2H-chromene-3-carboxylates, through reactions with amines, yield alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates. These compounds have demonstrated efficiency in inhibiting hydrochloric acid corrosion of mild steel at low concentrations, showcasing their potential as anticorrosive agents in industrial applications (Shcherbakov et al., 2014).
Reactions with N-nucleophiles
Studies have explored the reactions of ethyl polyfluoro-4-oxo-2-phenyl-4H-chromene-3-carboxylate with primary amines, leading to a chromone-coumarin rearrangement. These reactions produce various compounds with potential biological and chemical utility, highlighting the versatility of ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate in synthetic chemistry (Shcherbakov et al., 2013).
Synthesis of 3-(Trifluoroacetyl)coumarins
A novel synthesis route for 3-(trifluoroacetyl)coumarins has been developed using ethyl 6-substituted 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates. This synthesis process involves Knoevenagel condensation followed by a recyclization reaction, providing a method for producing compounds that may have pharmaceutical applications (Chizhov et al., 2008).
Molecular Structure and Spectroscopic Analysis
Research has been conducted on the molecular geometry, vibrational spectra, and chemical shift properties of ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate. These studies provide insights into the physical and chemical properties of such compounds, contributing to a deeper understanding of their behavior in various environments (Günay et al., 2009).
Antimicrobial Activity
The antimicrobial activity of new ethyl 2-oxo-2H-chromene-3-carboxylate complexes has been explored, showing promising results against bacteria isolated from wound infections. This research highlights the potential of ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate derivatives in developing new antimicrobial agents (Hassan, 2014).
Safety and Hazards
While specific safety and hazard information for Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate is not available, related compounds have been classified as Aquatic Chronic 3 - Skin Sens. . Precautionary measures include avoiding release to the environment and wearing protective gloves and eye protection .
Future Directions
Given the promising biological and chemical properties of Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate, future research could focus on its potential applications in medicinal chemistry. Additionally, developing concise and efficient methods for its synthesis could be another area of focus .
properties
IUPAC Name |
ethyl 8-chloro-6,7-difluoro-4-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O4/c1-2-18-12(17)6-4-19-11-5(10(6)16)3-7(14)9(15)8(11)13/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGOGZZPUJGBIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C(C(=C(C=C2C1=O)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate |
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